molecular formula C10H13Cl2N3 B2960632 (4-Methylquinazolin-2-yl)methanamine dihydrochloride CAS No. 1384431-16-6

(4-Methylquinazolin-2-yl)methanamine dihydrochloride

Cat. No.: B2960632
CAS No.: 1384431-16-6
M. Wt: 246.14
InChI Key: CDYKDYQYPSKUKJ-UHFFFAOYSA-N
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Description

(4-Methylquinazolin-2-yl)methanamine dihydrochloride (CAS 1384431-16-6) is a high-value chemical intermediate in pharmaceutical research and development . Its core structure, the (4-methylquinazolin-2-yl)methanamine scaffold, is a key building block in medicinal chemistry . This compound is notably recognized for its role as a crucial intermediate in the synthesis of Linagliptin, a medication used for the treatment of type 2 diabetes . The dihydrochloride salt form enhances the compound's stability and solubility for research applications. The quinazoline core is a privileged structure in drug discovery, and this specific amine-functionalized derivative allows researchers to explore its potential in creating new therapeutic agents. As a vital synthetic intermediate, it is primarily used in organic synthesis and the development of active pharmaceutical ingredients (APIs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper storage in a cool, dark place under an inert atmosphere is recommended to maintain long-term stability.

Properties

IUPAC Name

(4-methylquinazolin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7;;/h2-5H,6,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYKDYQYPSKUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylquinazolin-2-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction using a suitable amine source, such as methylamine.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methylquinazolin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methylquinazolin-2-yl)methanamine dihydrochloride is an organic compound with a quinazoline structure, featuring a methyl group at the 4-position and a methanamine functional group. The dihydrochloride form enhances the compound's solubility and stability in various solvents. This compound has promising applications, particularly in pharmaceutical development, due to its significant biological activity in pharmacological contexts. Studies suggest that quinazoline structures often demonstrate biological activities, and computational models can predict the specific activities of this compound based on its structure.

Key Properties and Reactions

(Chemical Reactivity) The chemical reactivity of this compound primarily involves nucleophilic and electrophilic aromatic substitutions, owing to the presence of the amine and aromatic rings. Key reactions include:

  • N-alkylation with alkyl halides
  • Acylation with acyl chlorides or anhydrides
  • Aromatic electrophilic substitution with electrophiles

These reactions are crucial for understanding the compound's interactions within biological systems.

(Synthesis) The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation of aromatic aldehydes with ammonia
  • Cyclization to form the quinazoline ring
  • Introduction of the methanamine group

These methods highlight the complexity and precision required in synthesizing this compound for research and application purposes.

Promising Applications

This compound has several promising applications:

  • Pharmaceutical Development: It is useful in creating new medications.
  • Interaction Studies: Focus on its binding affinity to various biological targets. These studies offer essential insights into its potential therapeutic functions.

Mechanism of Action

The mechanism of action of (4-Methylquinazolin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of halogenated benzoic acid derivatives allows for nuanced comparisons. Below, key analogs of 4-amino-5-bromo-2-(trifluoromethyl)benzoic acid are analyzed based on substituent patterns, physicochemical properties, and applications.

Substituent Position and Electronic Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid -NH₂ (C4), -Br (C5), -CF₃ (C2) C₈H₅BrF₃NO₂ 296.03 Reference compound; amino group enables hydrogen bonding.
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid (CAS: 1699741-92-8) -F (C2), -Br (C5), -CF₃ (C4) C₈H₃BrF₄O₂ 287.01 Replacement of -NH₂ with -F reduces hydrogen-bonding capacity but increases electronegativity. Higher lipophilicity .
4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid (CAS: 97776-05-1) -NH₂ (C4), -Br (C3), -CF₃ (C5) C₈H₅BrF₃NO₂ 296.03 Bromine shift from C5 to C3 alters steric interactions; may affect binding in enzyme active sites .
5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid (CAS: 2089650-81-5) -Cl (C2), -Br (C5), -CF₃ (C4) C₈H₃BrClF₃O₂ 302.42 Chlorine at C2 increases molecular weight and steric bulk compared to -NH₂ or -F analogs .

Physicochemical Properties

  • Solubility and Lipophilicity: The trifluoromethyl group in all analogs enhances lipophilicity (logP ~2.5–3.5), favoring membrane permeability. Amino-containing derivatives (e.g., 4-amino-5-bromo-2-CF₃) exhibit moderate aqueous solubility due to the -NH₂ group, whereas halogenated analogs (e.g., 5-bromo-2-fluoro-4-CF₃) are more hydrophobic .
  • Thermal Stability: Bromine and trifluoromethyl groups contribute to high thermal stability.

Research Findings and Computational Insights

  • DFT Studies: highlights that tautomeric forms of similar brominated benzoic acids (e.g., 4-amino-5-bromo benzoic acid) influence electronic properties. The amino group’s resonance effects stabilize charge distribution, which is critical in drug-receptor interactions .
  • Crystallography : SHELX software () has been used to resolve structures of halogenated benzoic acids, confirming that bromine and trifluoromethyl groups induce distinct crystal packing patterns .

Biological Activity

(4-Methylquinazolin-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications based on various research findings.

The synthesis of this compound typically involves the following steps:

  • Formation of the Quinazoline Core : Synthesized through cyclization of anthranilic acid derivatives with formamide or formic acid.
  • Amination : The methanamine group is introduced via nucleophilic substitution using methylamine.
  • Dihydrochloride Formation : The final step involves converting the free base to its dihydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound is attributed to its interaction with specific molecular targets, functioning as an inhibitor or modulator of various enzymes and receptors. The mechanism involves affecting biochemical pathways relevant to therapeutic applications, particularly in cancer and infectious diseases.

Biological Activity and Applications

Research has highlighted several key areas where this compound exhibits notable biological activity:

  • Antimicrobial Activity : Studies indicate that quinazoline derivatives can inhibit the growth of multidrug-resistant bacteria such as Pseudomonas aeruginosa. For instance, certain analogues demonstrated high potency with IC50 values below 300 nM in whole-cell assays .
  • Cancer Therapeutics : The compound has been explored as a potential therapeutic agent against various cancers due to its ability to interact with adenosine receptors, particularly A2A receptors, which are implicated in tumor growth and metastasis .
  • Insecticidal Properties : Research has also shown that derivatives of quinazoline can be effective as insecticides, displaying larvicidal and adulticidal activities against mosquito species .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/EffectivenessReference
AntimicrobialPseudomonas aeruginosaIC50 < 300 nM
Cancer TreatmentA2A Adenosine ReceptorKi = 20 nM
InsecticidalAnopheles arabiensis100% mortality at 4 µg/mL

Comparative Analysis with Similar Compounds

Comparative studies have shown that this compound has unique properties compared to other quinazoline derivatives due to its specific substitution pattern. This distinctiveness enhances its potential for developing novel pharmaceuticals.

Table 2: Comparison with Related Compounds

CompoundStructural FeaturesBiological Activity
(2-Methylquinazolin-4-yl)methanamineMethyl group at 2-positionModerate antimicrobial activity
(4-Methylthiazol-2-yl)methanamineThiazole ring instead of quinazolineLower efficacy against cancer cells
(4-Methylquinazolin-2-yl)methanamineUnique methyl substitutionHigh potency in multiple assays

Q & A

Q. How can synthetic routes be optimized to scale up production while maintaining enantiomeric purity?

- Answer :

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